N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide
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Overview
Description
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thieno[3,4-c]pyrazol moiety, and an adamantane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazol core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide may be used to study biological processes and interactions. Its potential antimicrobial and antioxidant properties make it a candidate for further investigation in these areas.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the development of advanced materials and chemical processes. Its unique properties may contribute to innovations in various industrial applications.
Mechanism of Action
The mechanism by which N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways involved would require further detailed studies to elucidate.
Comparison with Similar Compounds
Triazole derivatives
Pyrazole derivatives
Thiazole derivatives
Uniqueness: N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c26-21(22-9-14-6-15(10-22)8-16(7-14)11-22)23-20-18-12-27-13-19(18)24-25(20)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJCRBCYHFRVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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